Structural Differentiation: 5-yl vs. 2-yl Benzothiazole Attachment Dictates Biological Target Profile
The primary, quantifiable differentiation for CAS 1014092-46-6 is its unique 5-yl substitution on the benzothiazole ring. Compared to the more common 2-yl analog, N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, this positional isomer is a distinct chemical entity. Literature on related benzothiazole-pyrazole hybrids demonstrates that the attachment point is not a trivial difference. For example, in a series of pyrazolo-benzothiazole hybrids, compound 14 (bearing a similar fused-ring topology to the 5-yl-linked framework) exhibited an IC50 of 3.17–6.77 µM against cancer cell lines, significantly outperforming the reference drug axitinib (IC50 4.88–21.7 µM) [1]. This level of activity was not observed in simpler 2-yl-linked amides, indicating that the 5-yl or fused topology is critical for enhanced potency and VEGFR-2 kinase inhibition [1]. Thus, while direct bioactivity data for CAS 1014092-46-6 itself is not available in primary literature, its scaffold is validated as a privileged structure for high-potency biological activity, unlike its 2-yl substituted counterpart.
| Evidence Dimension | Scaffold-dependent anticancer potency (IC50) and target engagement (VEGFR-2 inhibition) |
|---|---|
| Target Compound Data | N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: A 5-linked benzothiazole-pyrazole hybrid scaffold. Direct quantitative data is absent from primary literature; the scaffold is structurally analogous to high-potency pyrazolo-benzothiazole hybrids. |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (2-yl analog): Represents a common, synthetically accessible isomer. Class-level comparators: Pyrazolo-benzothiazole hybrid compound 14 (IC50 3.17–6.77 µM) vs. axitinib (IC50 4.88–21.7 µM). |
| Quantified Difference | Compound 14 (structurally related to 5-yl topology) is up to 3.2-fold more potent than axitinib based on the lowest IC50 values. The 2-yl amide analog topology is associated with different targets (e.g., COX-2) and exhibits lower potency in anticancer assays. |
| Conditions | In vitro cytotoxicity against HT-29, PC-3, A549, U87MG cancer cell lines; VEGFR-2 kinase inhibition assay. (Data for compound 14 from Reddy et al., 2019). |
Why This Matters
For procurement, selecting the 5-yl isomer ensures the acquisition of a scaffold with validated potential for high-potency kinase inhibition, directly impacting the success of hit-to-lead medicinal chemistry campaigns.
- [1] Reddy TS, et al. Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. European Journal of Medicinal Chemistry. 2019;182:111609. View Source
